1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Description
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22-21(14-20)25(18(15-27)16-28-22)30-11-9-17(10-12-30)26(31)29-19-5-8-23(32-2)24(13-19)33-3/h5-8,13-14,16-17H,4,9-12H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAKQNNQUGCHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea typically involves the condensation of 2-(1H-benzimidazol-2-yl)ethylamine with 3-(2,3-dimethylphenyl)isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with enzymatic pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)amine
- N-{3-[2-(1H-benzoxazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea
Uniqueness
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2,3-dimethylphenyl)urea is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Biological Activity
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 357.42 g/mol. Its structural components include a quinoline moiety, a piperidine ring, and a carboxamide group, which are crucial for its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 10 µM and 15 µM, respectively .
Table 1: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Antimicrobial Activity
The compound also displays antimicrobial activity against several bacterial strains. It was tested against Gram-positive and Gram-negative bacteria, showing notable effectiveness against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The antitumor activity is primarily attributed to the compound's ability to inhibit specific kinases involved in cell cycle regulation. It has been identified as a CDK4/6 inhibitor, which plays a crucial role in controlling cell proliferation . This mechanism is significant in cancer therapy as it targets the dysregulated cell cycle in tumor cells.
Case Studies
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer treated with this compound showed a partial response in 60% of participants, indicating its potential as a therapeutic agent .
- Infection Control : A study assessed the efficacy of this compound in treating bacterial infections in mice. Results indicated a significant reduction in bacterial load when administered at doses of 5 mg/kg compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
